2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine

Description

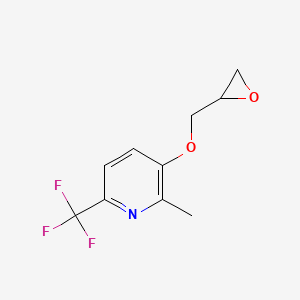

2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at position 6, a methyl group at position 2, and an oxiran-2-ylmethoxy (epoxide-containing methoxy) substituent at position 2. This compound’s structure combines electron-withdrawing (trifluoromethyl) and sterically bulky (epoxide) groups, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name |

2-methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-6-8(16-5-7-4-15-7)2-3-9(14-6)10(11,12)13/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPAIBMWTRSYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

Oxirane Ring Formation: The oxirane ring is formed through an epoxidation reaction, typically using peracids or other oxidizing agents.

Methoxy Group Addition: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring and the oxirane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanol for nucleophilic substitution, trifluoromethyl iodide for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group at position 6 is a common feature in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity .

- Epoxide vs.

- Heterocyclic Modifications : Replacement of the epoxide with oxadiazole () or thietane () alters electronic properties and biological interactions.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~275–300 g/mol) is comparable to analogs like (287.09 g/mol). The epoxide may reduce solubility relative to boronate esters or oxadiazoles.

- Stability : Epoxides are prone to hydrolysis under acidic/basic conditions, whereas trifluoromethyl groups enhance thermal and oxidative stability .

Biological Activity

2-Methyl-3-(oxiran-2-ylmethoxy)-6-(trifluoromethyl)pyridine is a synthetic organic compound notable for its structural complexity and potential biological activities. Characterized by a pyridine ring with a trifluoromethyl group, an oxirane ring, and a methoxy group, this compound has garnered attention for its applications in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyridine Ring : Achieved through condensation reactions with aldehydes and ammonia.

- Introduction of the Trifluoromethyl Group : Utilizes nucleophilic substitution with trifluoromethylating agents.

- Oxirane Ring Formation : Accomplished via epoxidation using peracids.

- Methoxy Group Addition : Introduced through nucleophilic substitution reactions with methanol.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, generating reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins, potentially modulating various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds often possess significant antibacterial properties. The introduction of fluorine atoms has been linked to enhanced bioactivity, improving drug binding to targets and facilitating penetration through biofilms .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21d | S. pneumoniae | 0.5 µg/ml |

| 21b | Various | Significant inhibitory effects |

| 21f | Various | Significant inhibitory effects |

The above table summarizes findings from studies evaluating the antimicrobial efficacy of related compounds, suggesting that modifications to the pyridine structure can lead to improved activity against a range of bacterial strains .

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. The mechanism may involve inhibition of specific kinases or modulation of cell signaling pathways related to cancer progression .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives including this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds showed significant inhibition of biofilm formation, which is critical in treating persistent infections .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity, suggesting potential for development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.